Amino(pyrazin-2-yl)acetic acid
CAS No.: 1043865-63-9
Cat. No.: VC2344625
Molecular Formula: C6H7N3O2
Molecular Weight: 153.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1043865-63-9 |
---|---|
Molecular Formula | C6H7N3O2 |
Molecular Weight | 153.14 g/mol |
IUPAC Name | 2-amino-2-pyrazin-2-ylacetic acid |
Standard InChI | InChI=1S/C6H7N3O2/c7-5(6(10)11)4-3-8-1-2-9-4/h1-3,5H,7H2,(H,10,11) |
Standard InChI Key | WNZALDQQHVVLDF-UHFFFAOYSA-N |
SMILES | C1=CN=C(C=N1)C(C(=O)O)N |
Canonical SMILES | C1=CN=C(C=N1)C(C(=O)O)N |
Introduction
Chemical Identity and Structural Characteristics
Amino(pyrazin-2-yl)acetic acid is an organic compound belonging to the pyrazine derivatives family. It contains a pyrazine ring connected to an aminoacetic acid moiety. This structural arrangement contributes to its unique chemical and biological properties.
Basic Identification Parameters
The compound is identified by the following parameters:
Parameter | Value |
---|---|
CAS Number | 1043865-63-9 |
Molecular Formula | C₆H₇N₃O₂ |
Molecular Weight | 153.14 g/mol |
IUPAC Name | 2-amino-2-pyrazin-2-ylacetic acid |
Table 1: Basic identification parameters of Amino(pyrazin-2-yl)acetic acid
Physical and Chemical Properties
Amino(pyrazin-2-yl)acetic acid exhibits specific physical and chemical properties that influence its handling, storage, and potential applications in research settings.
Predicted Collision Cross Section
Mass spectrometry analysis of Amino(pyrazin-2-yl)acetic acid provides predicted collision cross section (CCS) values for various adducts, which are useful for analytical identification and characterization:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 154.06111 | 129.5 |
[M+Na]⁺ | 176.04305 | 140.5 |
[M+NH₄]⁺ | 171.08765 | 136.1 |
[M+K]⁺ | 192.01699 | 136.1 |
[M-H]⁻ | 152.04655 | 129.4 |
[M+Na-2H]⁻ | 174.02850 | 135.8 |
[M]⁺ | 153.05328 | 130.6 |
[M]⁻ | 153.05438 | 130.6 |
Table 3: Predicted collision cross section values for various adducts of Amino(pyrazin-2-yl)acetic acid
Structural Comparison with Related Compounds
Understanding the structural differences between Amino(pyrazin-2-yl)acetic acid and similar compounds is important for accurate identification and application.
Feature | Amino(pyrazin-2-yl)acetic acid | 2-[(Pyrazin-2-yl)amino]acetic acid |
---|---|---|
CAS Number | 1043865-63-9 | 27955-54-0 |
Connection | Amino acid directly bonded to pyrazine | Amino group connects pyrazine to acetic acid |
InChIKey | WNZALDQQHVVLDF-UHFFFAOYSA-N | BQKRYNNHWQSTJR-UHFFFAOYSA-N |
SMILES | C1=CN=C(C=N1)C(C(=O)O)N | C1=CN=C(C=N1)NCC(=O)O |
Table 4: Structural comparison between Amino(pyrazin-2-yl)acetic acid and 2-[(Pyrazin-2-yl)amino]acetic acid
These structural differences, while subtle, can significantly impact chemical reactivity, biological activity, and potential applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume